

The Discovery, Isolation, and Biological Activity of Quinolactacin A1: A Technical Guide

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Compound of Interest

Compound Name: Quinolactacin A1

Cat. No.: B1680400

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Abstract

Quinolactacin A1, a member of the quinolone- γ -lactam hybrid family of natural products, has garnered interest for its notable biological activities. First discovered from the fermentation broth of *Penicillium* sp. EPF-6, this fungal metabolite exhibits inhibitory effects on both tumor necrosis factor- α (TNF- α) production and acetylcholinesterase, suggesting its potential as a lead compound in the development of novel therapeutics for inflammatory diseases and neurodegenerative disorders. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **Quinolactacin A1**, including detailed experimental protocols and a summary of its known biological functions.

Introduction

Fungi of the *Penicillium* genus are a rich source of structurally diverse and biologically active secondary metabolites. In 2000, a novel class of quinolone compounds, designated quinolactacins, was isolated from the cultured broth of *Penicillium* sp. EPF-6, a fungus identified from the larvae of the mulberry pyralid, *Margaronia pyloalis* Welker.[1] Among these, Quinolactacin A, and its stereoisomer **Quinolactacin A1**, have been the subject of further investigation. **Quinolactacin A1** possesses a unique quinolone skeleton fused with a γ -lactam ring.[2] Subsequent studies have also identified *Penicillium citrinum* as a producer of quinolactacins.[3] The inhibitory activity of these compounds against key biological targets underscores their potential for therapeutic applications.

Physicochemical and Spectroscopic Characterization

The structure of **Quinolactacin A1** was elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2]

Table 1: Physicochemical and Spectroscopic Data for **Quinolactacin A1**

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₈ N ₂ O ₂	[2]
Molecular Weight	270.33 g/mol	Calculated
¹³ C NMR (DMSO-d ₆ , 30°C)	See Table 2	[4]
Mass Spectrometry	FAB-MS and HR-MS have been used for structural determination.	[2]

Table 2: ¹³C NMR Spectral Data of Quinolactacin A in DMSO-d₆ (Partial Data from Biosynthetic Studies)[4]

Carbon Atom	Chemical Shift (ppm)
1	168.3
3	58.9
4-N-Me	36.0
5	117.0
6	132.4

Note: This table presents partial data available from published biosynthetic studies. A complete spectral assignment for Quinolactacin A1 is not fully detailed in the reviewed literature.

Production and Isolation

The production of **Quinolactacin A1** is achieved through the fermentation of *Penicillium* sp. EPF-6, followed by a multi-step extraction and purification process.

Fermentation Protocol

A detailed, optimized protocol for the large-scale production of **Quinolactacin A1** is not publicly available. However, based on biosynthetic studies, the following protocol can be outlined^[4]:

- **Inoculum Preparation:** A seed culture of *Penicillium* sp. EPF-6 is prepared by inoculating a liquid medium (e.g., 1.0% glucose, 2.0% potato starch, 0.5% polypeptone, 0.5% yeast extract, 0.4% CaCO₃, pH 7.0) and incubating for 4 days at 28°C on a rotary shaker at 200 rpm.
- **Production Culture:** The seed culture is then used to inoculate a solid production medium (SC-1 solid medium).
- **Incubation:** The production culture is incubated under stationary conditions for an extended period, typically around 17 days, at 28°C to allow for the accumulation of secondary metabolites, including **Quinolactacin A1**.

Isolation and Purification Protocol

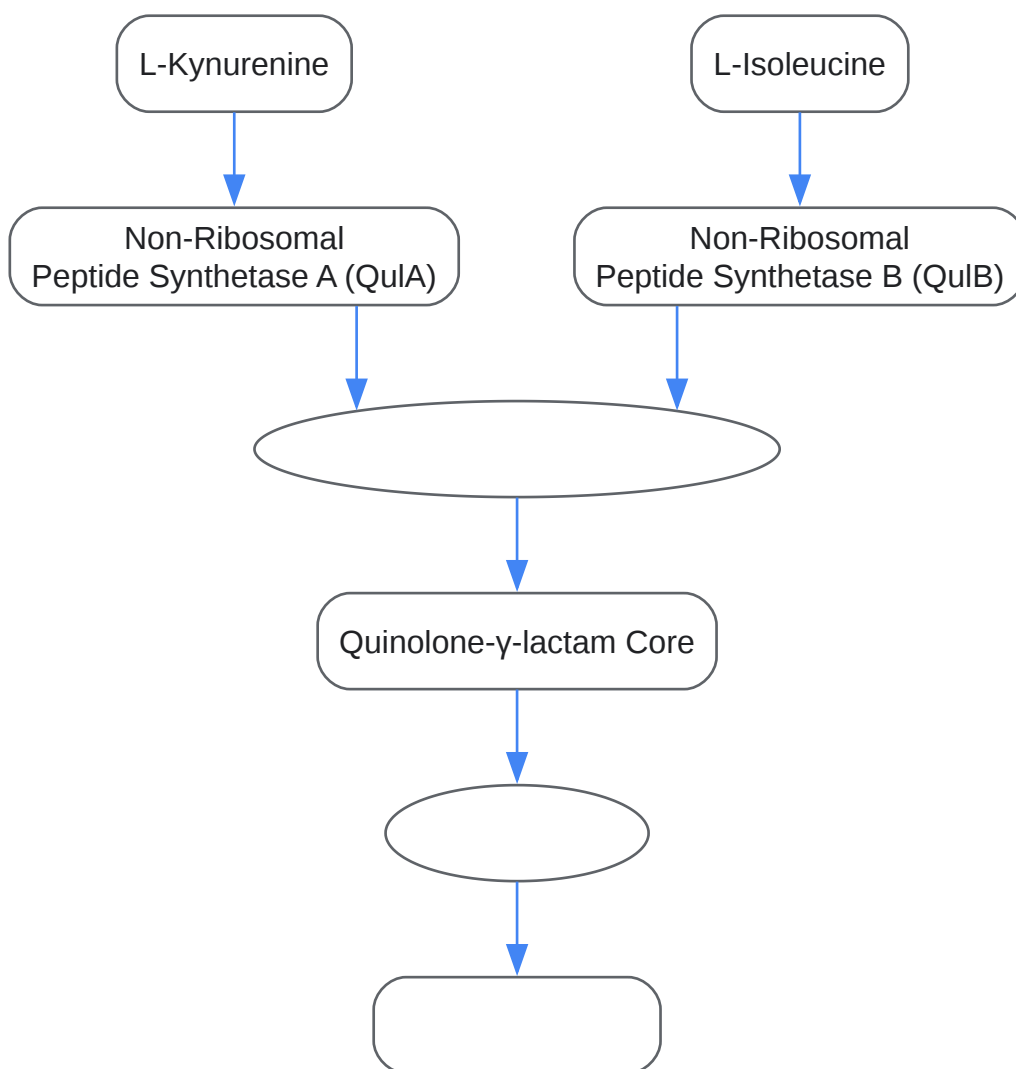
The following is a general protocol for the isolation and purification of quinolactacins from the culture medium, based on described methods^[1]:

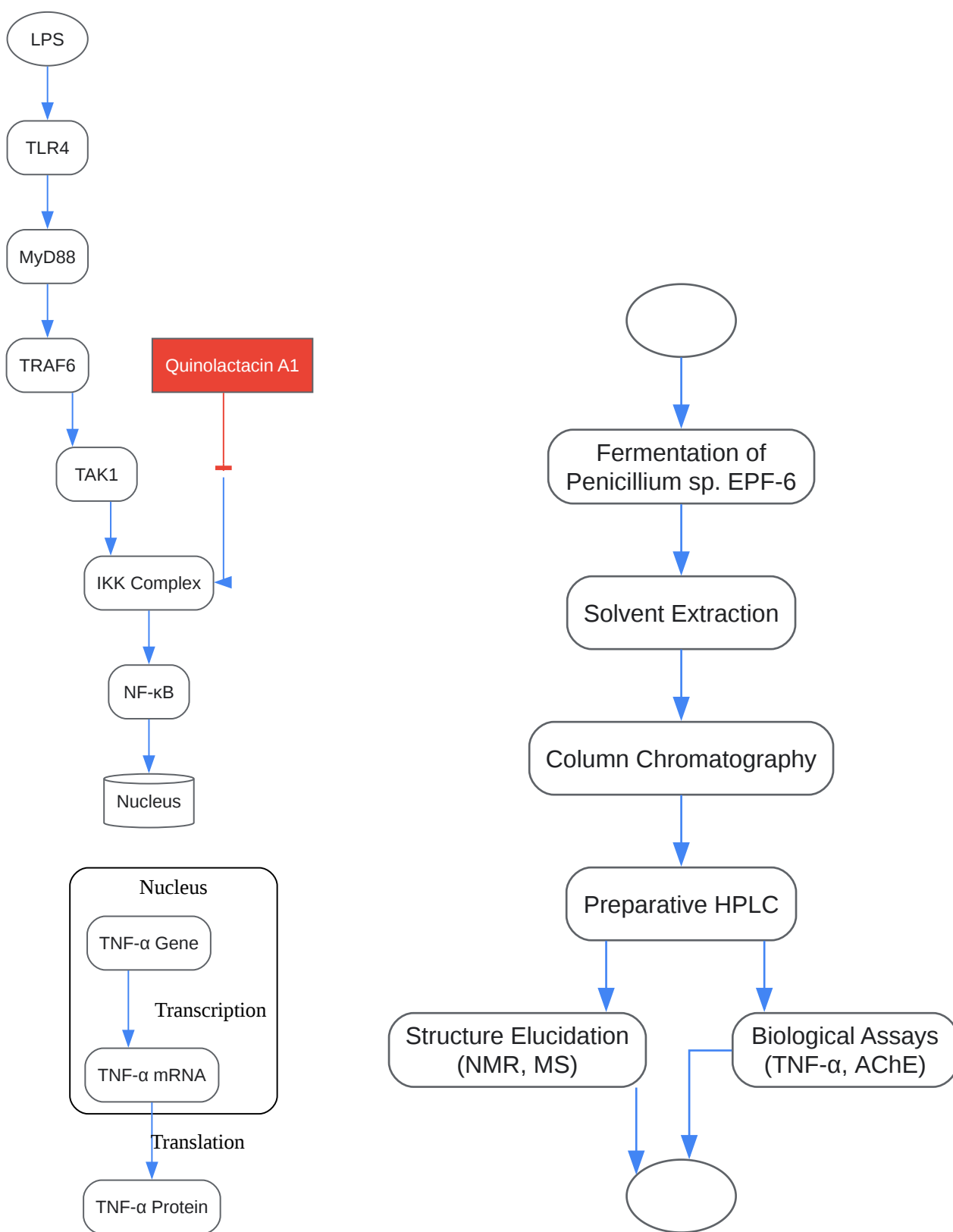
- **Solvent Extraction:** The fermented culture medium is extracted with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous phase.
- **Chromatographic Purification:** The crude extract is then subjected to a series of chromatographic steps to isolate **Quinolactacin A1**. This typically involves:
 - **Column Chromatography:** Initial separation on a silica gel column using a gradient of solvents (e.g., a hexane-ethyl acetate or chloroform-methanol system) to fractionate the extract based on polarity.

- Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing **Quinolactacin A1** is achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., an acetonitrile-water gradient).

Biosynthesis of Quinolactacin A1

The biosynthesis of the quinolactacin core involves a fascinating pathway utilizing non-ribosomal peptide synthetases (NRPSs).^{[4][5]}





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